molecular formula C19H20N2O7 B12831537 z-l-Threonine 4-nitrobenzyl ester

z-l-Threonine 4-nitrobenzyl ester

Cat. No.: B12831537
M. Wt: 388.4 g/mol
InChI Key: BYGUXNWBDJGIBM-SUMWQHHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

z-l-Threonine 4-nitrobenzyl ester: is a chemical compound with the molecular formula C19H20N2O7. It is a derivative of threonine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is characterized by the presence of a nitrobenzyl ester group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of z-l-Threonine 4-nitrobenzyl ester typically involves the esterification of l-threonine with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: z-l-Threonine 4-nitrobenzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

z-l-Threonine 4-nitrobenzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of z-l-Threonine 4-nitrobenzyl ester involves its interaction with specific molecular targets. The nitrobenzyl ester group can undergo photolysis upon exposure to light, releasing the active threonine moiety. This photolabile property makes it useful in controlled release applications and in the study of dynamic biological processes .

Comparison with Similar Compounds

  • z-l-Serine 4-nitrobenzyl ester
  • z-l-Valine 4-nitrobenzyl ester
  • z-l-Leucine 4-nitrobenzyl ester

Comparison: Compared to these similar compounds, z-l-Threonine 4-nitrobenzyl ester is unique due to the presence of a hydroxyl group on the threonine moiety. This hydroxyl group can participate in additional hydrogen bonding and other interactions, making it more versatile in certain chemical and biological applications .

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m0/s1

InChI Key

BYGUXNWBDJGIBM-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.